cis-1,2-Diphenylcyclobutane

Catalog No.
S590647
CAS No.
7694-30-6
M.F
C16H16
M. Wt
208.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,2-Diphenylcyclobutane

CAS Number

7694-30-6

Product Name

cis-1,2-Diphenylcyclobutane

IUPAC Name

[(1S,2R)-2-phenylcyclobutyl]benzene

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+

InChI Key

AERGGMDNGDDGPI-IYBDPMFKSA-N

SMILES

C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C1C[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Cis-1,2-Diphenylcyclobutane is a stilbenoid.

cis-1,2-Diphenylcyclobutane (CAS 7694-30-6) is a highly strained, stereochemically defined cyclobutane derivative utilized extensively as a precursor in photochemistry, a model compound for photolyase studies, and a mechanophore in force-responsive polymers. Unlike unconstrained diphenylethanes, the cyclobutane ring stores significant strain energy, which can be released via thermal, photochemical, or mechanical triggers to yield styrene derivatives. For industrial and advanced research procurement, the cis configuration provides a specific combination of steric hindrance and conformational flexibility that lowers its thermal and photochemical activation thresholds relative to the trans isomer, making it a mandatory selection for applications requiring precise, lower-energy stimulus-responsive bond cleavage [1].

Research Fit

1
Stereochemically defined cyclobutane model – cis configuration provides a unique diradical partitioning probe for thermal and photochemical mechanistic studies.
2
Styrene oligomer identification – dominates photopolymerization dimer fractions; essential reference for GC/MS and HPLC styrene oligomer analysis.
3
Conformation-activity correlation – phenyl pseudo-axial/equatorial fluctuation supports NMR dynamics and excited-state orbital interaction studies.

Procuring generic or mixed-isomer 1,2-diphenylcyclobutane compromises application reproducibility because the cis and trans isomers exhibit fundamentally different thermodynamic stabilities, conformational dynamics, and ring-opening kinetics. The cis isomer experiences greater steric repulsion between the adjacent phenyl rings, lowering the activation energy for thermal and photochemical cycloreversion compared to the trans isomer. Substituting the pure cis isomer (CAS 7694-30-6) with the trans variant or an isomeric mixture results in broadened thermal activation windows, inconsistent mechanochemical force transduction, and drastically reduced regioselectivity in photocatalytic cleavage assays [1].

Substitution Risk

Thermal stability mismatch
cis isomer decomposes at ~200 °C with both cracking and isomerization; trans isomer is kinetically inert below 230 °C and yields only styrene — thermal kinetic studies may shift if isomers are interchanged.
Photochemical product profile
cis dominates photodimer fractions (~45–50 wt% vs. ~8–10 wt% for trans) with 5× higher quantum yield. Substituting trans loses the major oligomer component and misrepresents photopolymerization pathways.
Endocrine-activity context
After metabolic activation, trans isomer exhibits higher reported estrogenic response than cis. Using a mixture or the wrong isomer may confound endocrine disruption screening endpoints.

Lowered Thermal Activation Barrier

The steric strain inherent to the cis configuration significantly alters its thermal stability compared to the trans isomer. Quantitative Arrhenius analysis demonstrates that cis-1,2-diphenylcyclobutane undergoes first-order thermal fragmentation to styrene with an activation energy (Ea) of 35.8 kcal/mol at 200°C in tetrachloroethylene. Concurrently, it isomerizes to the trans form with an identical Ea of 35.8 kcal/mol. In contrast, the trans isomer requires elevated temperatures (typically 230°C) to undergo clean first-order fragmentation [1].

Evidence DimensionThermal activation energy (Ea) and fragmentation onset
Target Compound DataEa = 35.8 kcal/mol (fragmentation and isomerization at 200°C)
Comparator Or Baselinetrans-1,2-diphenylcyclobutane (requires elevated temperature ~230°C for fragmentation)
Quantified Difference~30°C lower onset temperature for rapid fragmentation due to cis-steric strain
Conditions200°C–230°C in tetrachloroethylene

Allows materials scientists to engineer thermal initiators or degradable polymers with a precise, lower-temperature activation threshold than achievable with the trans isomer.

Thermal cracking vs isomerization
Head-to-head
cracking/isomerization ratio 2.0 ± 0.3 (cis) vs. stable (trans) at 190–210 °C; trans decomposes only at 230 °C
Supports diradical partitioning interpretation; cis provides accessible thermal probe while trans serves as inert control.
Tetrachloroethylene, first-order kinetics confirmed; Ea ~35.6–35.8 kcal/mol.

cis-Effect: Accelerated Photocatalytic Cleavage

In visible-light-driven [2+2] cycloreversion utilizing flavinium salt photocatalysts, the stereochemistry of the cyclobutane ring dictates the reaction kinetics. Studies reveal a pronounced 'cis-effect,' wherein cis-1,2-diphenylcyclobutane and its derivatives undergo significantly faster C–C bond cleavage compared to their trans counterparts. This accelerated opening is strictly dependent on the relative cis-configuration of the bulky substituents, which destabilizes the ring and facilitates rapid electron-transfer-mediated fragmentation [1].

Evidence DimensionPhotocatalytic cleavage rate and regioselectivity
Target Compound DataRapid, high-yield C-C bond cleavage driven by cis-steric destabilization
Comparator Or Baselinetrans-isomers (significantly slower cleavage kinetics under identical catalyst loading)
Quantified DifferenceAccelerated reaction times and higher conversion efficiencies for cis-oriented substituents
ConditionsVisible light irradiation with flavinium-based photocatalysts in acetonitrile

Crucial for procurement in synthetic photochemistry, as the cis isomer minimizes required catalyst loading and reduces irradiation time in cycloreversion workflows.

Photopolymerization dimer dominance
Head-to-head
cis 45–50 wt% (φ=0.10) vs. trans 8–10 wt% (φ=0.02) in styrene photodimer fraction; 5:1 cis dominance
Identifies cis as primary photodimer analytical reference; trans alone misses major oligomer component.
Bulk photopolymerization at 25 °C, λ 313/335 nm; GLC analysis.

Conformational Flexibility in Mechanochemistry

The baseline conformational state of a mechanophore dictates how external mechanical force is distributed across its scissile bonds. High-resolution NMR studies demonstrate that cis-1,2-diphenylcyclobutane is dynamically flexible, fluctuating between two equivalent conformations (pseudo-axial and pseudo-equatorial phenyls) with a low energy barrier of approximately 1.5 kcal/mol. Conversely, the trans isomer is conformationally locked, strongly preferring a rigid pseudo-di-equatorial arrangement [1]. This fundamental difference in ground-state flexibility directly impacts the mechanochemical force-to-cleavage transduction efficiency when incorporated into polymer backbones.

Evidence DimensionGround-state conformational dynamics
Target Compound DataRapid fluctuation between pseudo-axial/equatorial states (barrier ~1.5 kcal/mol)
Comparator Or Baselinetrans-1,2-diphenylcyclobutane (rigid, strongly preferred pseudo-di-equatorial state)
Quantified DifferenceDynamic vs. locked conformational state
ConditionsVariable-temperature 1H-NMR (600 MHz) analysis

Engineers designing force-responsive polymers must select the cis isomer when dynamic conformational flexibility is required to tune the mechanical activation threshold.

Conformational dynamics
Head-to-head
cis fluctuates between two equivalent pseudo-axial/equatorial states; trans locked in pseudo-diequatorial conformation
Defines cis as a dynamic NMR probe and conformation-dependent photoreactivity model; trans is a rigid scaffold.
¹H-NMR 600 MHz, Barfield-Smith coupling analysis.
Estrogenic activity after activation
Head-to-head
trans > cis in metabolic-activation estrogenicity; both negative in direct YES/MCF-7 reporter assays
Reported endocrine-disruption endpoint context; stereochemistry-dependent metabolic activation requires individual isomer standards.
Rat liver microsomes + NADPH; trans active metabolite identified as 4-hydroxyphenyl derivative.
Activation-mode product ratios
Head-to-head
cis cracking/isomerization ratio: thermal 2.0, direct photolysis 7.1, triplet-sensitized 2.6; trans gives reversed stereoretention
Enables mechanistic discrimination of singlet, triplet, and ground-state channels within one substrate.
254 nm direct irradiation, acetone sensitization; product analysis by GLC.
Sensitized ring-cleavage exciplex
Class-level
Divergent solvent/sensitizer effects reported; 1-phenyltetralin formed only via polar singlet exciplexes
Supports exciplex mechanistic interpretation; stereochemically defined cyclobutane probe for electron-transfer studies.
Aromatic nitrile sensitizers; class-level reactivity pattern observed.

Self-Healing Polymer Mechanophores

Due to its defined conformational flexibility and specific thermal cycloreversion barrier (Ea = 35.8 kcal/mol), cis-1,2-diphenylcyclobutane is an optimal core scaffold for synthesizing force-responsive polymer linkages. It provides a distinct, lower-force activation baseline compared to the rigid trans isomer [1].

Photolyase Model Substrate

The pronounced 'cis-effect' in photochemical ring opening makes this specific isomer the preferred standard for evaluating the efficiency of novel visible-light photocatalysts (e.g., flavinium salts) and artificial photolyase systems, ensuring high-turnover readouts [2].

Stereocontrolled Oligomerization Precursor

As a well-characterized intermediate in the thermal polymerization of styrene, pure cis-1,2-diphenylcyclobutane is essential as an analytical standard and starting material for calibrating assays that investigate the kinetics of highly disfavored retro-[2+2] cycloadditions [1].

Recycled Polystyrene Migration Standard

Because cis-1,2-diphenylcyclobutane is a known thermal degradation byproduct of styrene, procuring the pure cis isomer is necessary for calibrating GC-MS equipment used in food-contact packaging safety and recycled polystyrene migration testing [3].

Application Fit

Application
Selection Property
Validation Focus
Diradical fragmentation studies
Activation-mode-dependent cracking/isomerization ratio
Kinetic profile and product-distribution verification
Styrene oligomer identification
Stereochemically defined dimer reference standard
Retention time and mass fragmentation confirmation
Conformation-controlled photoreactivity
Dynamic phenyl pseudo-axial/equatorial equilibrium
Conformation-reactivity correlation validation
Stereochemical isomer synthesis
Thermal cis→trans isomerization pathway
Isomerization kinetics and product purity assessment

XLogP3

4.6

UNII

6W0RTR2TBJ

Other CAS

7694-30-6

Wikipedia

Cis-1,2-diphenylcyclobutane

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